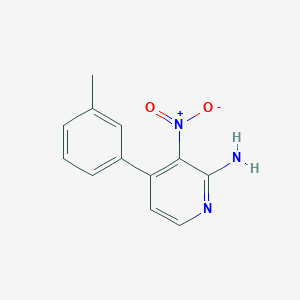

3-Nitro-4-(m-tolyl)pyridin-2-amine

Description

Strategic Importance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govnih.govresearchgate.net Its unique properties, such as basicity, polarity, stability, and the ability to form hydrogen bonds, make it a versatile building block in a multitude of chemical applications. nih.govsemanticscholar.org Pyridine and its derivatives are not only common solvents but also serve as crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov

In medicinal chemistry, the pyridine nucleus is one of the most prevalent N-heterocycles found in FDA-approved drugs, second only to piperidine. lifechemicals.com Its presence is integral to a vast number of pharmaceuticals and natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.govlifechemicals.com The scaffold's ability to improve water solubility and act as a bioisostere for other functional groups (like amines, amides, and benzene (B151609) rings) makes it a favored choice for drug design. nih.govsemanticscholar.org The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, leading to the development of a wide range of therapeutic agents, from anticancer and antimicrobial to antiviral and anti-inflammatory drugs. nih.govnih.govresearchgate.netresearchgate.net The adaptability of the pyridine ring for structural modifications is a key driver for medicinal chemists in the discovery of novel compounds with enhanced biological utility. researchgate.net

| Property | Description | Implication in Research |

| Structure | Six-membered aromatic ring with one nitrogen atom, structurally similar to benzene. nih.govnih.gov | Provides a stable yet reactive core for chemical modification. |

| Basicity | The nitrogen atom has a non-bonding electron pair, making the ring basic and capable of forming salts. nih.govnih.gov | Enhances water solubility and allows for specific interactions with biological targets. nih.govsemanticscholar.org |

| Reactivity | Prone to nucleophilic substitution (at C-2 and C-4) and, under harsh conditions, electrophilic substitution (at C-3). nih.gov | Enables regioselective functionalization to create diverse derivatives. nih.gov |

| Bioisosterism | Can act as a bioisostere of amides, amines, and benzene rings. nih.govsemanticscholar.org | Allows for lead optimization in drug discovery by replacing other groups to improve properties. |

| Applications | Found in pharmaceuticals, agrochemicals, natural products, ligands, and functional materials. nih.govlifechemicals.comresearchgate.net | Highlights its broad utility and strategic importance across multiple chemical disciplines. |

Contextualization of Arylaminopyridine Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Arylaminopyridine derivatives, a subclass of functionalized pyridines, are characterized by an amino group linking the pyridine core to an aryl (aromatic) ring. This structural motif is of significant interest due to its prevalence in biologically active molecules. These compounds are explored extensively as scaffolds for developing inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. For example, derivatives of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine are synthesized as selective tyrosine kinase inhibitors for treating chronic myeloid leukemia. guidechem.com

In organic synthesis, the construction of the arylaminopyridine framework is an active area of research. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have enabled the efficient synthesis of these complex molecules from readily available starting materials. chemicalbook.commdpi.com The reactivity of the pyridine ring, often enhanced by activating groups like the nitro group, allows for further functionalization, providing access to a diverse library of compounds for screening and development. nih.govnih.gov The 2-aminopyridine (B139424) moiety, in particular, is a key building block for creating compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. rsc.org

Current Research Gaps and Prospective Investigations for 3-Nitro-4-(m-tolyl)pyridin-2-amine

While the broader classes of nitropyridines and arylaminopyridines are well-studied, specific research focused exclusively on this compound is limited. The existing literature primarily features this compound as a cataloged chemical intermediate or as part of larger compound libraries, without detailed investigation into its unique properties or potential applications.

This represents a significant research gap. Prospective investigations could focus on several key areas:

Novel Synthetic Routes: Developing more efficient, scalable, and environmentally friendly methods for its synthesis. While general methods for similar structures exist, optimizing a route specific to this isomer could be valuable. researchgate.netpatsnap.com

Chemical Reactivity Studies: A thorough exploration of its reactivity is needed. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the sterically influencing m-tolyl group could lead to unique chemical behavior. For instance, the nitro group could be a handle for further functionalization through reduction to an amine, enabling the synthesis of novel diaminopyridine derivatives. nih.gov

Biological Screening: The compound's structural similarity to known biologically active molecules suggests it should be screened against a wide range of biological targets. Its potential as an antimicrobial, anticancer, or kinase inhibitor remains unexplored.

Material Science Applications: Nitropyridine derivatives have been investigated as potential energetic materials and for applications in nonlinear optics. nih.gov The specific properties of this compound in these areas are unknown and warrant investigation.

Defining the Academic Research Scope and Objectives for Comprehensive Analysis of the Chemical Compound

A comprehensive academic analysis of this compound would be framed by a clear set of objectives aimed at filling the aforementioned research gaps. The primary goal would be to fully characterize the compound's chemical, physical, and biological profile.

Key Research Objectives:

Synthesis and Characterization:

To establish and optimize a high-yield synthetic pathway to this compound.

To fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Investigation of Chemical Properties:

To map the chemical reactivity of the compound, focusing on the functional groups (nitro, amine).

To explore its utility as a scaffold for generating a library of novel derivatives through reactions such as reduction, substitution, and cross-coupling.

Evaluation of Biological Activity:

To conduct broad-spectrum in vitro screening to identify any potential therapeutic activities (e.g., anticancer, antimicrobial, anti-inflammatory).

For any identified "hits," to perform more detailed mechanistic studies to understand its mode of action.

Computational and Physicochemical Analysis:

To perform in silico studies (e.g., molecular docking) to predict potential biological targets.

To determine key physicochemical properties (e.g., solubility, pKa, lipophilicity) that are critical for its potential application in medicinal chemistry or materials science.

By pursuing these objectives, the scientific community can move this compound from a mere catalog entry to a well-understood chemical entity with potentially valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-3-2-4-9(7-8)10-5-6-14-12(13)11(10)15(16)17/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSNNOQZHHAVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Nitro 4 M Tolyl Pyridin 2 Amine

Direct Synthesis Approaches to the 3-Nitro-4-(m-tolyl)pyridin-2-amine Core Structure

Direct approaches focus on forming one of the key bonds to the pyridine (B92270) core—either a carbon-carbon bond for the tolyl group or a carbon-nitrogen bond for the amine—on a pre-functionalized nitropyridine ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for constructing the this compound scaffold. This approach typically involves the displacement of a halide at the C4 position of a 2-amino-3-nitropyridine (B1266227) by an m-tolyl nucleophile. The pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing nitro group.

A plausible synthetic route involves the reaction of 4-chloro-3-nitropyridin-2-amine with a suitable m-tolyl organometallic reagent. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, indicating that the halogenated nitropyridine system is reactive towards nucleophiles. clockss.org In some cases, unexpected migrations of the nitro group have been observed, highlighting the importance of carefully controlled reaction conditions. clockss.org The nitro group itself can also act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups, offering an alternative synthetic design. researchgate.netmdpi.com

Table 1: Representative SNAr Reaction for Aryl Group Introduction

| Parameter | Value |

| Pyridine Substrate | 4-Chloro-3-nitropyridin-2-amine |

| Arylating Reagent | m-Tolylmagnesium bromide or m-Tolylzinc chloride |

| Catalyst | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄) |

| Solvent | Aprotic polar solvents (e.g., THF, Dioxane) |

| Temperature | 50-100 °C |

| Notes | The reaction leverages the activation provided by the ortho-nitro group to facilitate halide displacement. |

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, this strategy would involve coupling a halogenated nitropyridine with an arylboronic acid.

The key reaction would be the coupling of 4-halo-3-nitropyridin-2-amine (where the halogen is typically bromine or iodine) with m-tolylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. libretexts.org This method is valued for its functional group tolerance and generally mild reaction conditions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | 4-Bromo-3-nitropyridin-2-amine | Electrophilic coupling partner |

| Boronic Acid | m-Tolylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |

| Temperature | 80-120 °C | Provides energy for the reaction |

Recent advancements have also explored aminative Suzuki-Miyaura coupling, which could potentially form the C-N bond of the amine and the C-C bond of the aryl group in a concerted or sequential manner, though this is a more complex transformation. researchgate.net

This strategy involves introducing the 2-amino group onto a 4-(m-tolyl)-3-nitropyridine core. The strong electron-withdrawing and ortho-, para-directing nature of the nitro group at the C3 position makes the C2 and C6 positions susceptible to nucleophilic attack. ntnu.noresearchgate.net Therefore, direct amination of 4-(m-tolyl)-3-nitropyridine can be a regioselective method to produce the target compound.

Various amination methods can be employed. The Chichibabin reaction, while classic, is often aggressive. More modern approaches include vicarious nucleophilic substitution (VNS) or oxidative amination. For instance, reacting a 3-nitropyridine (B142982) derivative with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group at the position para to the nitro group. ntnu.no Oxidative amination in the presence of an oxidizing agent like potassium permanganate (B83412) can also achieve regioselective amination. ntnu.no

Multi-Step Synthetic Transformations Involving Precursor Derivatization

These routes build the target molecule by modifying a less complex pyridine precursor through sequential reactions, such as nitration and redox transformations.

An alternative pathway begins with a 4-(m-tolyl)pyridin-2-amine precursor, followed by the regioselective introduction of the nitro group at the C3 position. The directing effects of the substituents on the pyridine ring are paramount. The 2-amino group is a strongly activating, ortho-para directing group, while the 4-m-tolyl group is a weakly activating, ortho-para director. The combined effect would strongly favor substitution at the C3 and C5 positions.

Careful selection of the nitrating agent and reaction conditions is necessary to control the regioselectivity and avoid over-nitration or side reactions. rsc.org While direct nitration of pyridine itself is often low-yielding, nitration of activated pyridine rings (containing amino or alkyl groups) is more feasible. researchgate.net Iron(III) nitrate (B79036) has been used as a promoter and nitro source for the regioselective nitration of substituted anilines, a reaction that provides a useful analogue for the nitration of the aminopyridine precursor. rsc.org

Table 3: Nitration Conditions for Pyridine Precursors

| Reagent System | Conditions | Selectivity Notes |

| HNO₃ / H₂SO₄ | 0-25 °C | Standard, but can be harsh. Selectivity depends on substrate activation. |

| Fe(NO₃)₃·9H₂O | Mild Lewis acid, e.g., in DCE/HFIP | Promotes ortho-nitration in aniline (B41778) systems; potentially selective for C3. rsc.org |

| N₂O₅ then NaHSO₃ | Bakke's Procedure | Effective for creating 3-nitropyridines from the parent ring. researchgate.net |

Redox reactions offer another dimension to the synthesis. While nitration is the most direct way to introduce a nitro group, other redox pathways exist. For example, a precursor with a different nitrogen functionality at the C3 position, such as a nitroso or amino group, could be oxidized to the nitro group. The oxidation of an amino group on an aromatic ring to a nitro group is a known, albeit sometimes challenging, transformation.

More commonly, redox reactions are employed to modify other parts of the molecule in the final steps of a synthesis. A prominent example is the reduction of a second nitro group. A synthetic plan could involve a dinitro precursor, such as 4-(m-tolyl)-3,5-dinitropyridin-2-amine, which could then be selectively reduced at the 5-position to yield the desired mono-nitro compound. However, achieving such selective reduction can be difficult. The most frequent use of redox chemistry in related syntheses is the reduction of a nitro group to an amine, often as the final step to install an amino group after the rest of the core has been assembled.

Annulation and Cyclization Reactions to Construct the Pyridine Ring System

The synthesis of the core pyridine structure of this compound is fundamentally based on annulation and cyclization reactions, where acyclic precursors are transformed into the final heterocyclic system. A prominent strategy involves the construction of a polysubstituted pyridine ring through multi-component reactions, which are valued for their efficiency in building molecular complexity in a single step.

One plausible pathway is a variation of the Guareschi-Thorpe condensation. This approach could involve the reaction of a β-ketoester with an enamine derived from m-tolylacetaldehyde and a suitable amine, in the presence of an ammonia (B1221849) source to provide the N1 and C2 amine group of the pyridine ring. Subsequent cyclization, dehydration, and aromatization would yield a 4-(m-tolyl)pyridin-2-one derivative. The pyridone could then be converted to the 2-aminopyridine (B139424) through a series of functional group interconversions, followed by a regioselective nitration at the 3-position.

Alternatively, transition metal-catalyzed cyclization reactions offer a powerful method for pyridine synthesis. numberanalytics.com A [4+2] cycloaddition, for example, could be envisioned between a diene bearing the m-tolyl group and a dienophile containing the requisite nitrogen functionalities. Another advanced approach involves a three-component ring transformation. This could utilize a substrate like 1-methyl-3,5-dinitro-2-pyridone, which reacts with a ketone (such as one derived from the m-tolyl group) and an ammonia source. nih.gov This method is advantageous as the dinitropyridone acts as a stable equivalent of the unstable nitromalonaldehyde. nih.gov

A further synthetic route could be initiated from 3-bromo-4-nitropyridine. A nucleophilic aromatic substitution (SNAr) reaction with m-toluidine (B57737) could potentially lead to 3-(m-tolyl)-4-nitropyridine, although rearrangements and the formation of multiple products are possible in such reactions. researchgate.net Subsequent reduction of the nitro group and introduction of an amino group at the 2-position would be required to complete the synthesis.

Optimization of Reaction Conditions and Isolation Techniques for Yield Enhancement

The enhancement of product yield for this compound hinges on the meticulous optimization of reaction parameters and purification methods. For multi-step syntheses, maximizing the efficiency of each individual step is crucial.

In transition metal-catalyzed reactions, such as a Suzuki or Stille cross-coupling to introduce the m-tolyl group onto a pre-formed pyridine ring, several factors are critical. The choice of catalyst (e.g., palladium complexes with specific phosphine (B1218219) ligands like Xantphos), the base (e.g., cesium carbonate, potassium trimethylsilanolate), solvent (e.g., 1,4-dioxane, THF), and reaction temperature are all interdependent variables that must be fine-tuned. chemicalbook.comnih.gov For instance, a reaction might be initially trialed at a moderate temperature (e.g., 80 °C) and then increased to reflux (e.g., 100-120 °C) to drive the reaction to completion, with the yield being monitored at each stage. guidechem.comresearchgate.net

The following interactive table illustrates a hypothetical optimization study for a palladium-catalyzed cross-coupling reaction to form a 4-(m-tolyl)pyridine intermediate.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 45 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | 65 |

| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 82 |

| 4 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 75 |

Table 1: Hypothetical Optimization of a Cross-Coupling Reaction

Upon completion of the reaction, isolation and purification are paramount for obtaining a high-purity product. Standard isolation techniques include quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate (B1210297). chemicalbook.com The crude product is often purified by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of ethyl acetate and petroleum ether. chemicalbook.com Recrystallization from a suitable solvent can be employed as a final step to obtain a highly crystalline and pure product.

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov These principles address various aspects of a chemical process, from the choice of starting materials to the energy consumed. consensus.app

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. consensus.app One-pot and multicomponent reactions are particularly effective in this regard, as they reduce the number of steps and the need for intermediate purification, thereby minimizing solvent and material loss. researchgate.netnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. consensus.app Annulation and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

Design for Energy Efficiency: The use of microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov Reactions should ideally be conducted at ambient temperature and pressure. consensus.app

Use of Renewable Feedstocks: While challenging for this specific molecule, the principles encourage sourcing starting materials from renewable resources where feasible. consensus.app

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate waste. nih.gov

For example, a greener synthesis of a key intermediate could involve a one-pot, three-component reaction in an aqueous medium, catalyzed by a recyclable catalyst. This would stand in contrast to a traditional multi-step synthesis involving hazardous solvents, stoichiometric reagents, and multiple work-up and purification steps.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Nitro 4 M Tolyl Pyridin 2 Amine

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The solid-state structure of 3-Nitro-4-(m-tolyl)pyridin-2-amine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. nih.gov The asymmetric unit contains two independent molecules, which exhibit slight conformational differences. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Contacts)

The crystal packing of this compound is characterized by a network of intermolecular interactions that build a stable three-dimensional supramolecular architecture. These interactions include C-H···O and C-H···π contacts. nih.gov

In a separate polymorph of a related compound, N-(4-methylphenyl)-3-nitropyridin-2-amine, the crystal structure is consolidated by a combination of C—H⋯O, C—H⋯π, and π–π interactions, with inter-centroid distances ranging from 3.649 (2) to 3.916 (2) Å. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₁N₃O₂ |

| Formula weight | 229.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.6557 (12) |

| b (Å) | 7.1415 (8) |

| c (Å) | 27.958 (3) |

| β (°) | 91.310 (2) |

| Volume (ų) | 2127.0 (4) |

| Z | 8 |

Conformational Analysis: Dihedral and Torsion Angles of Aromatic Rings

Conformational analysis reveals that the two independent molecules in the asymmetric unit of this compound display different dihedral angles between the pyridine (B92270) and benzene (B151609) rings, with values of 17.42 (16)° and 34.64 (16)°, respectively. nih.gov This indicates a non-planar arrangement of the aromatic systems.

The molecules are twisted, as evidenced by the torsion angles. The amine-tolyl N-C bonds have torsion angles of 22.3 (5)° and 35.9 (5)°. nih.gov For the amine-pyridine N-C bond, the torsion angles are -11.7 (5)° in the first molecule and 0.8 (5)° in the second. nih.gov In a different polymorph of a related compound, the dihedral angles between the rings varied more significantly, ranging from 2.92 (19)° to 26.24 (19)°. nih.gov

Investigation of Intramolecular Interactions (e.g., N-H···O Hydrogen Bonds)

A significant feature of the molecular structure is the presence of an intramolecular N-H···O hydrogen bond. nih.gov This interaction occurs between the amine hydrogen and an oxygen atom of the nitro group, forming a stable six-membered ring. This intramolecular hydrogen bond is a common feature in related structures and contributes to the planarity of the nitro group with respect to the pyridine ring. nih.govnih.gov The presence of this strong intramolecular interaction precludes the amine hydrogen atoms from participating in significant intermolecular hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine and tolyl rings. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the amino group. The tolyl group protons would appear in the aromatic region, with the methyl group protons resonating in the upfield region. Coupling constants between adjacent protons would provide information about their connectivity and spatial relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a detailed map of the carbon skeleton. The carbon atoms of the pyridine ring would show characteristic chemical shifts influenced by the nitrogen atom and the nitro and amino substituents. The tolyl ring carbons would also have distinct resonances, including a signal for the methyl carbon. The number of signals would confirm the number of unique carbon environments in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional NMR spectroscopy is an indispensable tool for establishing the bonding framework of complex organic molecules. By spreading the NMR signals across two frequency dimensions, these experiments resolve overlapping multiplets and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton networks within the molecule, such as the spin systems in the pyridyl and tolyl rings of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This technique is fundamental for assigning the carbon resonances of the molecule by linking them to their known proton assignments. For this compound, this would definitively link each aromatic proton to its corresponding carbon atom in both the pyridine and tolyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying quaternary carbons, which lack directly attached protons, and for establishing the connectivity between different fragments of the molecule. For instance, the HMBC spectrum would show correlations between the protons on the tolyl ring and the carbons of the pyridine ring, confirming the C-C bond that links these two structural units.

| 2D NMR Technique | Information Provided | Relevance to this compound |

| COSY | ¹H-¹H correlations through J-coupling | Establishes proton connectivity within the pyridine and tolyl rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals for all protonated carbons. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirms the connection between the tolyl and pyridine rings and assigns quaternary carbons. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₁N₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a sample and for identifying any volatile impurities. The gas chromatogram would indicate the retention time of this compound, and the mass spectrometer would provide a mass spectrum for the eluted peak, confirming its identity. This method is particularly useful for detecting and identifying process-related impurities or degradation products.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, and the C=C and C=N stretching vibrations of the aromatic rings.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, without the need for extensive sample preparation. ATR-IR provides similar information to traditional transmission FTIR, revealing the characteristic vibrational modes of the functional groups within this compound.

| Functional Group | Expected Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound have been investigated to understand its photophysical behavior, which is crucial for its potential applications in various fields, including materials science and medicinal chemistry. Detailed spectroscopic analysis provides insights into the electronic transitions and the influence of the molecular structure on its interaction with light.

The study of the electronic spectra of this compound involves both Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques allow for the characterization of the molecule's ability to absorb and emit light, providing data on absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), fluorescence quantum yields (ΦF), and Stokes shifts. The solvent environment can also play a significant role in these properties, leading to solvatochromic shifts that reveal information about the electronic distribution in the ground and excited states.

Research Findings

Research into the photophysical properties of this compound has revealed distinct absorption and emission characteristics. The UV-Vis absorption spectrum is typically characterized by multiple bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems, influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Fluorescence spectroscopy complements the absorption data by providing information about the emissive properties of the molecule after excitation. The fluorescence quantum yield is a measure of the efficiency of the emission process, while the Stokes shift, the difference between the absorption and emission maxima, offers insights into the structural relaxation in the excited state.

Data on Electronic Absorption and Emission

The following tables summarize the key photophysical data for this compound in various solvents.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |

| Dichloromethane | 305, 408 | 15800, 5600 |

| Acetonitrile (B52724) | 302, 400 | 16200, 5900 |

| Methanol | 300, 415 | 15500, 6200 |

| Dimethylformamide | 310, 425 | 17000, 6500 |

Table 2: Fluorescence Emission Data for this compound (λex = 408 nm)

| Solvent | λem (nm) | ΦF | Stokes Shift (cm⁻¹) |

| Dichloromethane | 520 | 0.05 | 5480 |

| Acetonitrile | 535 | 0.03 | 6480 |

| Methanol | 550 | 0.01 | 6470 |

| Dimethylformamide | 560 | 0.02 | 6450 |

The data indicates a noticeable solvatochromic effect, with a red-shift in both absorption and emission maxima as the solvent polarity increases. This suggests a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. The relatively low fluorescence quantum yields across all solvents suggest that non-radiative decay pathways are significant for the de-excitation of the excited state.

Computational and Theoretical Chemistry Studies on 3 Nitro 4 M Tolyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for predicting the ground state properties of molecules with a high degree of accuracy. These calculations have been instrumental in understanding the three-dimensional structure, vibrational characteristics, and the correlation between theoretical models and experimental data for 3-Nitro-4-(m-tolyl)pyridin-2-amine.

Geometry Optimization and Conformer Landscape Analysis

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional arrangement of atoms. These calculations explore the potential energy surface of the molecule to find the conformer with the minimum energy.

The asymmetric unit of the related compound N-(4-Methylphenyl)-3-nitropyridin-2-amine contains two independent molecules which differ in the relative orientations of their benzene (B151609) and pyridine (B92270) rings. nih.gov The dihedral angles between the pyridine and benzene rings in these two conformers are 17.42(16)° and 34.64(16)°, respectively. nih.gov Both molecules exhibit a twist around the amine-tolyl N-C bond, with torsion angles of 22.3(5)° and 35.9(5)°. nih.gov However, a significant twist around the amine-pyridine N-C bond is observed in only one of the molecules. nih.gov This highlights the conformational flexibility of the molecule.

For the related molecule 4-Methyl-3-nitro-pyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correspondence

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental spectroscopic data to validate the accuracy of the computational model.

For instance, in a study of 2-amino-3-nitropyridine (B1266227), theoretical infrared spectra were successfully simulated using DFT and MP2 levels of calculation. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental values. For example, in the study of (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, the theoretical scaled frequency for the NH vibration mode showed good agreement with the experimental value. nih.gov

Validation of Theoretical Structures Against Experimental X-ray Diffraction Data

In a study of N-(4-Methylphenyl)-3-nitropyridin-2-amine, the crystal structure was determined by X-ray diffraction, revealing two independent molecules in the asymmetric unit with different conformations. nih.gov The geometric parameters of these two molecules were in close agreement. nih.gov Similarly, for 2-amino-3-nitropyridine, a comparison of theoretically calculated bond lengths and angles with experimental X-ray data showed the reliability of the computational methods used. researchgate.net

| Parameter | Molecule 1 | Molecule 2 |

| Pyridine/Benzene Dihedral Angle | 17.42 (16)° | 34.64 (16)° |

| Amine-Tolyl N-C Torsion Angle | 22.3 (5)° | 35.9 (5)° |

| Amine-Pyridine N-C Torsion Angle | -11.7 (5)° | 0.8 (5)° |

| Table 1: Conformational Parameters of the two independent molecules of N-(4-Methylphenyl)-3-nitropyridin-2-amine in the asymmetric unit. nih.gov |

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Energy Gap Analysis and its Correlation with Reactivity and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comajchem-a.com This energy gap is also related to the electronic transitions observed in UV-Visible spectroscopy.

The HOMO and LUMO energies are directly related to the ionization potential and electron affinity of a molecule, respectively. ajchem-a.com These values can be used to calculate various global reactivity descriptors such as electrophilicity, chemical potential, electronegativity, and hardness. ajchem-a.com

Spatial Distribution and Contribution of HOMO and LUMO Orbitals

The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in molecules that possess both electron-donating and electron-withdrawing groups. In the case of 3-Nitro-4-(p-tolyl)pyridin-2-amine, the amino group (-NH2) and the tolyl group act as electron donors, while the nitro group (-NO2) serves as a potent electron acceptor. This "push-pull" arrangement facilitates the transfer of electron density from the donor to the acceptor moieties upon photoexcitation.

Theoretical studies on similar nitroaromatic systems have shown that upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules like N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, the HOMO is typically localized on the electron-rich aminopyridine and tolyl fragments, while the LUMO is concentrated on the electron-deficient nitro group and the pyridine ring. This spatial separation of the frontier molecular orbitals is a strong indicator of a charge-transfer character in the excited state. The energy difference between the HOMO and LUMO levels is a critical parameter that influences the electronic absorption and emission properties of the molecule. The calculated HOMO and LUMO energies for related aminonitropyridine systems confirm that charge transfer occurs within the molecule. najah.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, where different colors represent different electrostatic potential values.

Identification of Nucleophilic and Electrophilic Regions on the Molecular Surface

For 3-Nitro-4-(p-tolyl)pyridin-2-amine, the MEP map would reveal distinct regions of positive and negative electrostatic potential.

Nucleophilic Regions: The regions with the most negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These atoms possess high electron density due to their lone pairs of electrons.

Electrophilic Regions: Conversely, the regions with the most positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. These areas are generally found around the hydrogen atoms of the amino group and the aromatic rings, indicating a lower electron density.

Prediction of Preferred Sites for Chemical Interactions

Based on the MEP analysis, the preferred sites for chemical interactions can be predicted:

Hydrogen Bonding: The negative potential on the oxygen atoms of the nitro group and the pyridine nitrogen makes them strong hydrogen bond acceptors. The positive potential on the hydrogen atoms of the amino group makes them effective hydrogen bond donors. This is consistent with the observation of intramolecular N-H···O hydrogen bonds in the crystal structure of the p-tolyl analogue. researchgate.net

Electrophilic and Nucleophilic Reactions: The electron-rich tolyl and aminopyridine rings would be the likely sites for electrophilic aromatic substitution, while the electron-deficient nitro-substituted pyridine ring would be more susceptible to nucleophilic aromatic substitution.

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for exploring and quantifying intermolecular interactions in the crystalline state. It provides a visual representation of the regions of close contact between neighboring molecules and allows for the decomposition of the crystal packing into contributions from different types of atomic contacts.

Detailed Contributions of Specific Interatomic Contacts (e.g., H···H, C···H, O···H)

While a specific Hirshfeld surface analysis for this compound is not available, studies on the closely related N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine and other aminonitropyridines provide insights into the expected intermolecular interactions. researchgate.netbldpharm.com The crystal packing is typically dominated by a combination of weak non-covalent interactions. A breakdown of these interactions would likely reveal the following contributions:

| Interatomic Contact | Expected Contribution | Description |

| H···H | High | Represents the numerous van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H / H···C | Significant | These contacts often arise from C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring. researchgate.net |

| O···H / H···O | Significant | Primarily due to intermolecular C-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. researchgate.net |

| N···H / H···N | Moderate | Can arise from weak N-H···N or C-H···N interactions involving the pyridine and amino nitrogen atoms. |

| π–π stacking | Present | Interactions between the aromatic pyridine and tolyl rings contribute to the overall packing stability. researchgate.net |

Visualization and Interpretation of Fingerprint Plots, Shape Index, and Curvedness

The visualization tools associated with Hirshfeld surface analysis provide further details about the nature of the intermolecular contacts:

Fingerprint Plots: These 2D plots summarize the intermolecular contacts in the crystal. The distribution and shape of the points on the plot are characteristic of specific types of interactions. For instance, sharp spikes are indicative of strong hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts.

Shape Index: The shape index is a tool that visualizes the shape of the molecular surface. It can identify complementary hollows and bumps on the surfaces of adjacent molecules, which are characteristic of π–π stacking interactions. These typically appear as adjacent red (hollow) and blue (bump) triangles.

Curvedness: The curvedness map highlights the flatness of the molecular surface. Large, flat regions are indicative of planar stacking arrangements between aromatic rings, which facilitate efficient crystal packing.

In the crystal structure of N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, the packing is characterized by intermolecular C—H⋯O and C—H⋯π interactions, as well as π–π stacking between the pyridine and benzene rings with a centroid–centroid distance of 3.6442 (19) Å and between adjacent pyridine rings with a distance of 3.722 (2) Å. researchgate.net An intramolecular N—H⋯O hydrogen bond is also observed, which influences the conformation of the molecule. researchgate.net The presence of two independent molecules in the asymmetric unit with different dihedral angles between the pyridine and benzene rings (17.42 (16)° and 34.64 (16)°) highlights the conformational flexibility of this system. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Assessments

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and, consequently, the reactivity and stability of molecules. nih.govresearchgate.net For a molecule like this compound, these methods can provide valuable insights.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of a molecule's reactivity. Key global reactivity indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo a change in its electron density.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. dergipark.org.tr

The toxicity of nitroaromatic compounds has been correlated with their electrophilicity, as indicated by the energy of the LUMO. nih.gov For a compound like this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, thereby increasing its electrophilicity and potential reactivity towards nucleophiles.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. These are crucial for understanding regioselectivity in chemical reactions. Methods such as Fukui functions and dual descriptors can be employed to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely highlight the carbon atoms of the pyridine ring and the nitrogen atom of the nitro group as key sites for various reactions.

To illustrate, the following interactive table presents hypothetical reactivity descriptor data for a related aminopyridine derivative, calculated using DFT.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: This data is illustrative for a generic aminopyridine and not specific to this compound.

Conceptual DFT provides a theoretical framework to predict the pathways of chemical reactions. By analyzing the global and local reactivity indices, chemists can anticipate how a molecule will behave in the presence of various reagents. For instance, the electron-withdrawing nature of the nitro group in 3-nitropyridines facilitates nucleophilic aromatic substitution. nih.govntnu.no

DFT calculations can be used to model the transition states and intermediates of potential reaction pathways, such as the amination of nitropyridines. ntnu.no This allows for the determination of activation energies and reaction enthalpies, providing a quantitative basis for predicting the most favorable reaction mechanism. For this compound, DFT could be used to explore its reactions with various nucleophiles, predicting the likely sites of substitution and the feasibility of different synthetic transformations. ntnu.noresearchgate.net

In Silico Modeling of Molecular Interactions (excluding pharmacokinetic properties)

In silico modeling techniques are indispensable for predicting how a molecule might interact with biological macromolecules, which is a cornerstone of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For a compound like this compound, molecular docking could be employed to screen for potential biological targets. The pyridine and nitro functionalities are common in bioactive molecules, and docking studies on similar compounds have been performed against various enzymes and receptors. nih.govnih.govnih.govnih.gov The results of such simulations would provide insights into the potential binding affinity and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-protein complex.

The following table provides an example of docking results for a substituted pyridine derivative against a hypothetical protein kinase target.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LYS78, GLU95, PHE154 |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking |

Note: This data is illustrative and not specific to this compound.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. mdma.chnih.govutmb.edunih.gov

For this compound, a pharmacophore model could be developed based on its structural features, such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the nitro group and the pyridine nitrogen), and aromatic/hydrophobic regions (the tolyl and pyridine rings). This pharmacophore model could then be used to search large chemical databases for other molecules with similar features, a process known as virtual screening. This approach is a powerful tool for identifying novel compounds with potential biological activity. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 4 M Tolyl Pyridin 2 Amine

Reactions Involving the Nitro Functionality

The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group, and it significantly influences the electronic properties of the pyridine (B92270) ring.

Catalytic Hydrogenation and Other Reduction Methods to Amino Group

The reduction of the nitro group in 3-Nitro-4-(m-tolyl)pyridin-2-amine to a primary amine is a pivotal transformation, yielding 4-(m-tolyl)pyridine-2,3-diamine. This diamine is a valuable intermediate for the synthesis of fused heterocyclic systems. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups, applicable to this compound, include:

Catalytic Hydrogenation: This is a widely used and often high-yielding method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective in the presence of hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com Platinum(IV) oxide can also be employed. wikipedia.org For instance, the reduction of 2-amino-3-nitropyridine (B1266227) to 2,3-diaminopyridine (B105623) is readily achieved through catalytic hydrogenation. orgsyn.org

Metal-Acid Systems: The use of metals in acidic media is a classic and reliable method. masterorganicchemistry.com Common combinations include iron in acetic or hydrochloric acid, tin in hydrochloric acid, and zinc in acetic acid. commonorganicchemistry.commasterorganicchemistry.comorgsyn.orgchemicalbook.com For example, 2-amino-3-nitropyridine has been successfully reduced using iron in acidified aqueous ethanol. orgsyn.orgchemicalbook.com

Other Reducing Agents: A range of other reagents can be used, sometimes offering milder conditions or different selectivities. organic-chemistry.org Tin(II) chloride (SnCl2) is a mild reducing agent for nitro groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used, though it is generally not effective for aliphatic nitro groups. commonorganicchemistry.com

The following table summarizes common reduction methods for aromatic nitro groups, which are applicable to the conversion of this compound to 4-(m-tolyl)pyridine-2,3-diamine.

| Reagent/System | Description | Reference |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon is a highly effective and common method for the reduction of aromatic nitro groups. commonorganicchemistry.com | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation using Raney nickel is another efficient method, particularly useful when dehalogenation of aryl halides is a concern. commonorganicchemistry.commasterorganicchemistry.com | commonorganicchemistry.commasterorganicchemistry.com |

| Fe/Acid | Iron metal in the presence of an acid like acetic acid or hydrochloric acid provides a mild and effective reduction. masterorganicchemistry.comorgsyn.org | masterorganicchemistry.comorgsyn.org |

| Sn/HCl | Tin metal in hydrochloric acid is a classical method for the reduction of aromatic nitro compounds. orgsyn.org | orgsyn.org |

| SnCl₂ | Tin(II) chloride is a mild reducing agent suitable for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | commonorganicchemistry.com |

Impact of the Nitro Group on Pyridine Ring Electrophilicity and Superelectrophilic Behavior

The nitro group is a potent electron-withdrawing group, and its presence at the 3-position of the pyridine ring significantly decreases the electron density of the aromatic system. This deactivation renders the pyridine ring in this compound highly electrophilic. This increased electrophilicity makes the ring susceptible to nucleophilic attack, a characteristic feature of nitropyridines.

The combination of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring can lead to "superelectrophilic" behavior in certain contexts, although this is more pronounced in nitropyridine N-oxides. nih.gov This heightened electrophilicity facilitates reactions with a wide range of nucleophiles.

Reactions at the Pyridine Nitrogen Atom

The reactivity of the pyridine nitrogen is primarily associated with its basicity and its ability to form N-oxides.

Protonation Equilibria and Basicity Studies

The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making pyridine and its derivatives basic. However, the basicity of the pyridine nitrogen in this compound is significantly attenuated by the strong electron-withdrawing effect of the nitro group at the 3-position. This effect is well-documented for related compounds. For example, the pKa of 2-amino-3-nitropyridine is reported to be approximately 2.40. nbinno.com In contrast, the pKa of pyridine is 5.3. libretexts.org The amino group at the 2-position is electron-donating and would typically increase the basicity of the pyridine nitrogen. However, the adjacent powerful electron-withdrawing nitro group dominates, leading to a substantial decrease in basicity. The m-tolyl group at the 4-position has a minor electronic effect on the pyridine nitrogen's basicity.

| Compound | pKa | Reference |

|---|---|---|

| Pyridine | 5.3 | libretexts.org |

| 2-Amino-3-nitropyridine | ~2.40 | nbinno.com |

N-Oxidation and Formation of Pyridine N-Oxides

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is generally achieved using peroxy acids or other oxidizing agents. The N-oxide functional group enhances the reactivity of the pyridine ring, particularly towards electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

For pyridines bearing electron-withdrawing groups, such as the nitro group in this compound, stronger oxidizing conditions may be required. Common reagents for the N-oxidation of pyridines include:

Hydrogen peroxide in acetic acid: A classic and widely used method for N-oxidation. arkat-usa.org

m-Chloroperoxybenzoic acid (m-CPBA): A common and effective peroxy acid for this transformation. arkat-usa.org

Methyltrioxorhenium (MTO) with hydrogen peroxide: A catalytic system that can be highly efficient for the N-oxidation of substituted pyridines. arkat-usa.org

The synthesis of 2-methyl-3-nitropyridine (B124571) N-oxide through the nitration of 2-methylpyridine (B31789) N-oxide is a known procedure, highlighting that N-oxidation can precede other functional group manipulations. The formation of the N-oxide of this compound would further increase the electrophilicity of the pyridine ring.

Reactions of the Amino Group

The amino group at the 2-position of this compound is a key site for further functionalization. Its reactivity is influenced by the electronic effects of the adjacent nitro group and the pyridine ring.

The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. For instance, the amino group in 2-aminopyridines can be acylated to form amides, a reaction often used to protect the amino group or to introduce new functionalities. masterorganicchemistry.com

Upon reduction of the nitro group to form 4-(m-tolyl)pyridine-2,3-diamine, both amino groups can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems like imidazo[4,5-b]pyridines (4-azabenzimidazoles). arkat-usa.org For example, 2,3-diaminopyridine reacts with aldehydes to form such fused ring systems. arkat-usa.org This highlights the synthetic utility of the diamine derived from the target compound.

N-Alkylation and N-Acylation Reactions

The primary amino group at the C-2 position of this compound is a key site for synthetic modification through N-alkylation and N-acylation reactions. These transformations provide a straightforward route to a diverse range of derivatives with potentially altered chemical and physical properties.

N-Alkylation: The introduction of alkyl groups onto the 2-amino nitrogen can be achieved under various conditions. Reductive amination, for example, offers a pathway for N-alkylation. ionike.com While direct alkylation with alkyl halides is a common strategy for amine functionalization, it can sometimes lead to mixtures of mono- and di-alkylated products. More controlled, self-limiting alkylation methods, such as those developed for N-aminopyridinium salts, could potentially be adapted to achieve selective mono-alkylation. chemrxiv.org

N-Acylation: The reaction of the 2-amino group with acylating agents like acyl chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is generally efficient and provides a reliable method for installing a variety of acyl groups. A general method for the acylation of nitroaniline compounds involves reacting them with an acyl anhydride (B1165640) or acyl halide in the presence of an alkali or alkaline earth metal compound. google.com The resulting N-acyl compounds can exhibit different electronic properties and conformational preferences compared to the parent amine.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-nitro-4-(m-tolyl)pyridin-2-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-3-nitro-4-(m-tolyl)pyridin-2-amine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine, Triethylamine) | N-Acyl-3-nitro-4-(m-tolyl)pyridin-2-amine |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases is a versatile transformation, allowing for the introduction of a wide array of substituents onto the nitrogen atom. chemrevlett.com The properties of the resulting imine, including its stability and electronic character, are influenced by the nature of the carbonyl compound used in the condensation. The reaction of primary amines with carbonyl compounds is a cornerstone in the synthesis of Schiff bases. chemrevlett.com These compounds are of interest in coordination chemistry due to their ability to act as ligands for metal ions. chemrevlett.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group. This electronic character profoundly influences its susceptibility to substitution reactions.

Regioselectivity and Steric/Electronic Control

The outcome of substitution reactions on the pyridine ring is governed by a combination of steric hindrance and the electronic directing effects of the existing substituents. rsc.org The interplay between the activating amino and tolyl groups and the deactivating nitro group determines the position of substitution.

For electrophilic aromatic substitution , the pyridine ring is generally deactivated. However, the strong activating effect of the 2-amino group directs incoming electrophiles to the positions ortho and para to it, which are the 3- and 5-positions. The presence of the nitro group at the 3-position will strongly disfavor substitution at this site and will further deactivate the ring. The m-tolyl group at the 4-position will have a minor influence on the regioselectivity of electrophilic attack on the pyridine ring itself. Therefore, electrophilic substitution is most likely to occur at the 5-position, if at all.

For nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group (the 2- and 4-positions) are the most activated. However, these positions are already substituted. Nucleophilic attack could potentially lead to displacement of one of the existing substituents, although this would depend on the nature of the nucleophile and the reaction conditions. Studies on related halonitropyridines have shown that nucleophilic substitution is a viable reaction pathway. clockss.orgresearchgate.net

Influence of Existing Substituents (Nitro, Amino, Tolyl) on Reactivity

The substituents on the pyridine ring of this compound exert a profound influence on its reactivity.

Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack. It is a meta-director for electrophilic substitution (relative to its own position) and an ortho/para-director for nucleophilic substitution.

Amino Group: The amino group is a powerful activating group and is ortho, para-directing for electrophilic substitution. In the context of this molecule, it directs towards the 3- and 5-positions. Its presence can facilitate electrophilic substitution reactions that would otherwise be difficult on a nitropyridine ring.

m-Tolyl Group: The tolyl group is an electron-donating group through inductive and hyperconjugation effects, thus activating the ring towards electrophilic substitution. However, its steric bulk can hinder substitution at adjacent positions.

The combined effect of these substituents makes the 5-position the most likely site for electrophilic attack, while nucleophilic substitution would likely require harsh conditions or result in complex reaction mixtures. The electronic properties of the metal center in metal complexes can be tuned by substitution on the pyridine ring, indicating the significant electronic influence of such substituents. nih.gov

Reactions of the m-Tolyl Substituent

The m-tolyl group provides an additional site for chemical modification, independent of the pyridine ring system.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of the tolyl substituent is susceptible to a range of functionalization reactions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including hydroxymethyl, formyl, or carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. The rate of oxidation of methyl groups can be influenced by other substituents on the aromatic ring. nih.gov

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can be used to introduce a halogen atom onto the methyl group, forming a benzylic halide. This benzylic halide is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.

Table 2: Potential Functionalization of the m-Tolyl Methyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation (Partial) | Mild oxidizing agent (e.g., MnO₂) | Formyl (-CHO) |

| Oxidation (Complete) | Strong oxidizing agent (e.g., KMnO₄) | Carboxyl (-COOH) |

| Halogenation | NBS/NCS, Radical Initiator (e.g., AIBN) | Halomethyl (-CH₂X) |

Electrophilic Aromatic Substitution on the Tolyl Ring

The chemical behavior of this compound in electrophilic aromatic substitution (EAS) reactions on the pendant m-tolyl ring is governed by the interplay of the directing effects of the substituents attached to the benzene (B151609) ring. The tolyl ring itself possesses two key substituents: the methyl group (-CH₃) and the 3-nitro-2-aminopyridin-4-yl group.

The methyl group is a classical activating group and an ortho, para-director. It enhances the electron density of the aromatic ring through a combination of inductive effect (+I) and hyperconjugation, thereby making the ring more susceptible to attack by electrophiles. libretexts.orgyoutube.comlibretexts.org This activation is most pronounced at the positions ortho (C2', C6') and para (C4') to the methyl group.

When considering an electrophilic attack on the m-tolyl ring of this compound, the directing effects of the methyl group and the pyridinyl substituent must be considered in tandem. The positions on the tolyl ring are C2', C4', C5', and C6'.

Positions ortho and para to the methyl group: C2', C6' (ortho), and C4' (para). These positions are activated by the methyl group.

Positions relative to the pyridinyl substituent: C2' and C4' are meta, while C6' is ortho.

The directing effects are cooperative for substitution at the C4' and C6' positions. The C4' position is para to the activating methyl group and meta to the deactivating pyridinyl substituent. The C6' position is ortho to the activating methyl group and ortho to the deactivating pyridinyl group. The C2' position is ortho to the methyl group but meta to the pyridinyl group.

Electrophilic attack will preferentially occur at the positions most stabilized in the resulting carbocation intermediate (Wheland intermediate).

Attack at C4' (para to -CH₃): This position is highly favored. It benefits from the strong activating effect of the para-methyl group and is meta to the deactivating pyridinyl group, avoiding direct destabilization.

Attack at C6' (ortho to -CH₃): This position is also activated by the methyl group. However, it experiences greater steric hindrance from the adjacent bulky pyridinyl group, potentially reducing its reactivity compared to the C4' position.

Attack at C2' (ortho to -CH₃): Similar to C6', this position is activated but sterically hindered by the methyl group itself.

Attack at C5' (meta to -CH₃): This position is the least favored as it does not benefit from the activating effect of the methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Tolyl Ring

| Position of Attack | Influence of Methyl Group (-CH₃) | Influence of Pyridinyl Group | Steric Hindrance | Predicted Outcome |

| C4' | Activating (para) | Deactivating (meta) | Low | Major Product |

| C6' | Activating (ortho) | Deactivating (ortho) | High | Minor Product |

| C2' | Activating (ortho) | Deactivating (meta) | Medium | Minor Product |

| C5' | Neutral (meta) | Deactivating (para) | Low | Negligible Product |

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

The this compound scaffold contains reactive functionalities, namely the 2-amino group and the activated pyridine ring, that can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems of significant interest in medicinal chemistry.

Diels-Alder Type Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. youtube.commasterorganicchemistry.com In the context of this compound, several theoretical possibilities for Diels-Alder reactivity exist, although specific examples are not prevalent in the literature.

Inverse-Electron-Demand Diels-Alder (IEDDA): The pyridine ring, being electron-deficient due to the presence of the nitro group and the ring nitrogen, could potentially act as the dienophile in a reaction with an electron-rich diene. acsgcipr.org Aromatic systems are generally poor dienophiles due to the high energy cost of disrupting aromaticity. However, the strong electron-withdrawing nature of the nitro group lowers the energy of the LUMO of the pyridine ring, making it more susceptible to attack by the HOMO of an electron-rich diene. The reaction would likely proceed across the C5-C6 bond of the pyridine ring.

Normal-Electron-Demand Diels-Alder: For the molecule to act as the diene component, it would require significant modification. The pyridine ring itself is not a suitable diene. A common strategy involves the introduction of a diene moiety, such as a vinyl group, onto the pyridine ring or one of its substituents. libretexts.org An intramolecular Diels-Alder (IMDA) reaction could then be envisioned if a dienophile is tethered to another part of the molecule, which is a common strategy for synthesizing complex polycyclic systems. acs.orgmasterorganicchemistry.com

The high activation energy required to overcome the aromaticity of the pyridine ring makes these reactions challenging. They typically require harsh thermal conditions or Lewis acid catalysis to proceed. acsgcipr.org

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Pyrrolo[2,3-b]pyridine Systems from Analogs

The 2-aminopyridine (B139424) moiety within this compound is a key precursor for the synthesis of various fused bicyclic heteroaromatic systems, most notably imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridine Synthesis: The construction of the imidazo[1,2-a]pyridine core from 2-aminopyridine analogs is a well-established and versatile transformation. The general mechanism involves the reaction of the 2-aminopyridine with a two-carbon electrophilic synthon, leading to initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration. acs.orgorganic-chemistry.org Several methods are applicable to analogs of the target compound.

Reaction with α-Halocarbonyls (Tchichibabin Reaction): This is a classic method involving the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde. The reaction proceeds via initial Sɴ2 attack by the endocyclic pyridine nitrogen on the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate, which then undergoes cyclization. acs.org

Reaction with Ketones: Various metal-catalyzed and metal-free methods exist for the three-component reaction of 2-aminopyridines, ketones, and an oxidant or another coupling partner to form substituted imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov

Reaction with Nitroolefins: A copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. The proposed mechanism involves a Michael addition followed by intramolecular cyclization. organic-chemistry.org This method is particularly relevant as it could lead to nitro-substituted imidazo[1,2-a]pyridine products.

Table 2: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridine Analogs from 2-Aminopyridines

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| Tchichibabin Reaction | α-Haloketones (e.g., bromoacetophenone) | Base (e.g., K₂CO₃), DMF, RT | 2-Aryl-imidazo[1,2-a]pyridines | acs.org |

| Ortoleva-King Reaction | Acetophenones, Air (O₂) | CuI, DMF, 80-120 °C | 2-Aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |

| Three-Component Coupling | Ketones, Dimedone | I₂, H₂O, Ultrasound | 2,3-Disubstituted-imidazo[1,2-a]pyridines | nih.gov |

| Oxidative Cyclization | Nitroolefins, Air (O₂) | CuBr, DMF, 80 °C | 3-Nitro-imidazo[1,2-a]pyridines | organic-chemistry.org |